molecular formula C14H12S B14319247 2,3-Dimethylnaphtho[2,3-B]thiophene CAS No. 110217-15-7

2,3-Dimethylnaphtho[2,3-B]thiophene

Cat. No.: B14319247
CAS No.: 110217-15-7
M. Wt: 212.31 g/mol
InChI Key: RLOMWTGAHPLPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylnaphtho[2,3-B]thiophene is a heterocyclic compound with the molecular formula C14H12S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylnaphtho[2,3-B]thiophene typically involves the cyclization of naphthalene derivatives with thiophene precursors. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylnaphtho[2,3-B]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Electrophiles: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylnaphtho[2,3-B]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it a valuable compound for designing new materials with tailored properties for specific applications .

Properties

CAS No.

110217-15-7

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

2,3-dimethylbenzo[f][1]benzothiole

InChI

InChI=1S/C14H12S/c1-9-10(2)15-14-8-12-6-4-3-5-11(12)7-13(9)14/h3-8H,1-2H3

InChI Key

RLOMWTGAHPLPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC3=CC=CC=C3C=C12)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.